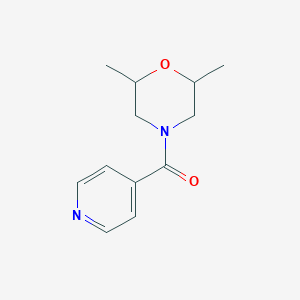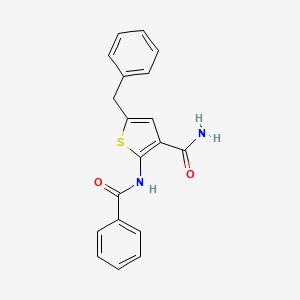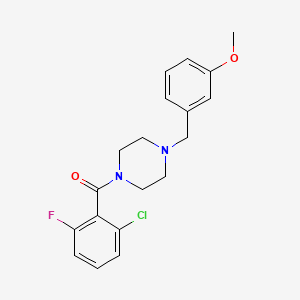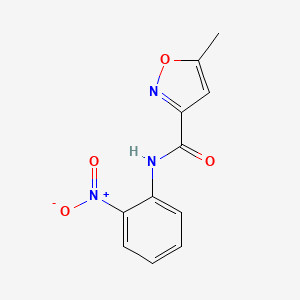
4-isonicotinoyl-2,6-dimethylmorpholine
説明
4-isonicotinoyl-2,6-dimethylmorpholine, also known as IMDM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IMDM is a heterocyclic compound that contains both a morpholine and a pyridine ring. It has a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol.
作用機序
The exact mechanism of action of 4-isonicotinoyl-2,6-dimethylmorpholine is not fully understood. However, it is believed that 4-isonicotinoyl-2,6-dimethylmorpholine acts by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, 4-isonicotinoyl-2,6-dimethylmorpholine has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
4-isonicotinoyl-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-isonicotinoyl-2,6-dimethylmorpholine can induce apoptosis (programmed cell death) in cancer cells. Additionally, 4-isonicotinoyl-2,6-dimethylmorpholine has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
4-isonicotinoyl-2,6-dimethylmorpholine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, 4-isonicotinoyl-2,6-dimethylmorpholine has been found to be stable under a wide range of conditions. However, one limitation of 4-isonicotinoyl-2,6-dimethylmorpholine is that it can be difficult to dissolve in certain solvents, which can make it challenging to use in certain experiments.
将来の方向性
There are several potential future directions for research involving 4-isonicotinoyl-2,6-dimethylmorpholine. One area of interest is in the development of 4-isonicotinoyl-2,6-dimethylmorpholine-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-isonicotinoyl-2,6-dimethylmorpholine and to identify potential targets for drug development. Finally, there is a need for more studies to evaluate the safety and toxicity of 4-isonicotinoyl-2,6-dimethylmorpholine in vivo.
科学的研究の応用
4-isonicotinoyl-2,6-dimethylmorpholine has been used in various scientific research applications due to its unique chemical structure. One of the most common applications is in the field of medicinal chemistry, where 4-isonicotinoyl-2,6-dimethylmorpholine has been studied for its potential as a drug lead compound. 4-isonicotinoyl-2,6-dimethylmorpholine has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activity in preclinical studies.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMUOLDNTODLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isonicotinoyl-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-piperidinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4180806.png)

![2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B4180813.png)
![N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4180818.png)

![methyl 2-[({2-[(3-phenylpropanoyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180839.png)
![methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B4180848.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-phenylpropanamide](/img/structure/B4180864.png)
![5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4180870.png)



![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180912.png)